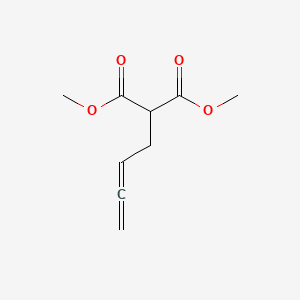
1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy- is a chemical compound with the molecular formula C16H15ClO6 and a molecular weight of 338.74 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with chloro, methoxy, and hydroxyl groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy- typically involves the chlorination of 1,4-naphthalenediol followed by methoxylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and methoxylation is achieved using methanol in the presence of a base like sodium methoxide .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted naphthalenediols .
Aplicaciones Científicas De Investigación
1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of skin conditions like psoriasis.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy- involves its interaction with specific molecular targets. For example, it acts as an inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation . The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy-, monoacetate
- 1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy-, dibenzoate
- 2,3-Dimethoxy-1,4-dioxane
Uniqueness
1,4-Naphthalenediol, 6-chloro-2,3-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit 5-lipoxygenase sets it apart from other similar compounds, making it a valuable tool in the study of inflammatory pathways .
Propiedades
Número CAS |
102632-27-9 |
|---|---|
Fórmula molecular |
C12H11ClO4 |
Peso molecular |
254.66 g/mol |
Nombre IUPAC |
6-chloro-2,3-dimethoxynaphthalene-1,4-diol |
InChI |
InChI=1S/C12H11ClO4/c1-16-11-9(14)7-4-3-6(13)5-8(7)10(15)12(11)17-2/h3-5,14-15H,1-2H3 |
Clave InChI |
AAVFVGQUNPZTKP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C(C=C2)Cl)C(=C1OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Z)-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]methylideneamino]-3-prop-2-enylthiourea](/img/structure/B14092207.png)
![6,7-dimethoxy-1-[2-(4-methoxyphenyl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione](/img/structure/B14092214.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14092235.png)

![7-(2,6-dichlorobenzyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092260.png)

![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14092268.png)
![(2-Penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6'-oxane]-3'-yl) 3-methylbutanoate](/img/structure/B14092271.png)


![9-(4-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14092284.png)

![2-Cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid](/img/structure/B14092299.png)

